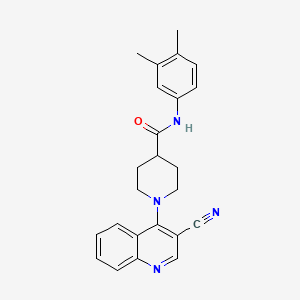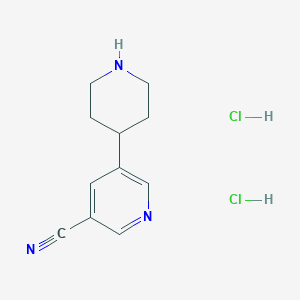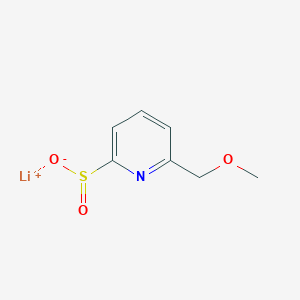
(E)-N'-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The “4-methoxybenzylidene” and “4-methyl-3-phenyl” groups suggest that this compound has additional functional groups attached to the pyrazole ring, which could significantly affect its properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazole ring, with the additional functional groups attached at the 4th and 5th positions. The exact structure would depend on the nature of these groups .
Chemical Reactions Analysis
Pyrazole derivatives are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry . The reactivity of this specific compound would likely be influenced by the additional functional groups.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the functional groups attached to the pyrazole ring. For example, the presence of a methoxy group could increase the compound’s solubility in organic solvents .
Scientific Research Applications
Synthesis and Spectroscopic Studies :
- Karrouchi et al. (2021) synthesized and characterized this compound through various spectroscopic methods. They confirmed the (E)-configuration of the hydrazonoic group using single-crystal X-ray diffraction. Their study also included molecular docking, which revealed potential as an anti-diabetic agent (Karrouchi et al., 2021).
Structural Elucidation :
- Alotaibi et al. (2018) conducted a study on a similar compound, focusing on its synthesis and structure elucidation. They used infrared, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis to confirm its structure (Alotaibi et al., 2018).
Cytotoxicity Studies :
- Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and tested them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Corrosion Inhibition Studies :
- Paul et al. (2020) investigated the corrosion protection behavior of a similar compound on mild steel in an acidic solution. They found high inhibition efficiency and confirmed the formation of protective layers on the steel surface through various analytical techniques (Paul et al., 2020).
Antitumor Activity :
- Farghaly (2010) developed compounds using 1-(4-methoxybenzyl)-1H-indole-3-carbohydrazide as a key intermediate and tested them for tumor cell-growth inhibition in vitro (Farghaly, 2010).
Analgesic Profile :
- Leite et al. (1999) synthesized and evaluated novel N-containing heterocycle derivatives for their analgesic properties. They found that certain derivatives exhibited significant analgesic activity (Leite et al., 1999).
Antimicrobial Activity :
- Mohamed (2007) synthesized derivatives with significant antibacterial activities against various bacteria including E. coli and Staphylococcus aureus (Mohamed, 2007).
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as semicarbazones and oxadiazoles, have a wide range of biological interactions . They have been shown to exert anti-inflammatory, antimicrobial, anti-convulsant, and hypoglycaemic activities .
Mode of Action
It is known that the reaction between 4-methoxybenzadehyde and semicarbazide was investigated using semi-empirical/austin model (am1) and density functional theory (dft) [rb3lyp/6-31g(d)] calculations . The cyclization of (E)-2-(4-methoxybenzylidene)hydrazinecarboxamide was found via two routes .
Biochemical Pathways
It is known that compounds containing the 1,3,4-oxadiazole ring system have been identified as the main core of many bioactive molecules . They interfere with insect’s chitin biosynthesis , which suggests that they may affect similar biochemical pathways in other organisms.
Result of Action
It is known that semicarbazones exhibit anti-convulsant, anti-tubercular, anti-oxidant, anti-microbial, analgesic, anti-pyretic and anti-inflammatory activities .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves the condensation of 4-methoxybenzaldehyde with 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide in the presence of an acid catalyst to form the Schiff base, which is then reduced to the desired compound using a reducing agent.", "Starting Materials": [ "4-methoxybenzaldehyde", "4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide", "Acid catalyst", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-methoxybenzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until the Schiff base is formed.", "Step 4: Cool the reaction mixture and add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture.", "Step 5: Stir the reaction mixture at room temperature until the desired compound is formed.", "Step 6: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |
CAS RN |
1285531-34-1 |
Molecular Formula |
C19H18N4O2 |
Molecular Weight |
334.379 |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O2/c1-13-17(15-6-4-3-5-7-15)21-22-18(13)19(24)23-20-12-14-8-10-16(25-2)11-9-14/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+ |
InChI Key |
XFFWHWDUDDYZHK-UDWIEESQSA-N |
SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-hydroxy-3,5-dimethoxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2989939.png)



![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2989947.png)
![1-(2,5-Difluorophenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]methanesulfonamide](/img/structure/B2989948.png)

![1-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2989954.png)
![6-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2989955.png)

![2-Chloro-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]acetamide](/img/structure/B2989958.png)
![(E)-methyl 2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2989959.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2989960.png)